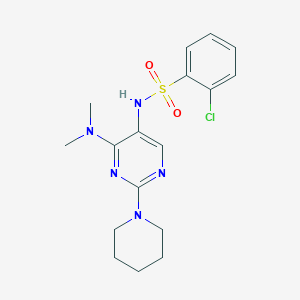

2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

CAS No.: 1797975-27-9

Cat. No.: VC5088982

Molecular Formula: C17H22ClN5O2S

Molecular Weight: 395.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797975-27-9 |

|---|---|

| Molecular Formula | C17H22ClN5O2S |

| Molecular Weight | 395.91 |

| IUPAC Name | 2-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H22ClN5O2S/c1-22(2)16-14(12-19-17(20-16)23-10-6-3-7-11-23)21-26(24,25)15-9-5-4-8-13(15)18/h4-5,8-9,12,21H,3,6-7,10-11H2,1-2H3 |

| Standard InChI Key | FBMOIQGXAQLYFC-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCCCC3 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s structure comprises three key components:

-

Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.

-

Substituents:

-

4-Dimethylamino Group: Enhances solubility and electronic effects.

-

2-Piperidin-1-yl Group: Introduces conformational flexibility and potential hydrogen bonding.

-

5-Benzenesulfonamide Moiety: A sulfonamide-linked benzene ring with a chlorine atom at position 2, critical for target binding.

-

-

Chlorine Atom: A halogen substituent that influences electrophilicity and steric interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂ClN₅O₂S |

| Molecular Weight | 395.91 g/mol |

| CAS Number | 1797975-27-9 |

| Predicted Boiling Point | 322.2±42.0 °C |

| Density | 1.184±0.06 g/cm³ |

These properties are derived from computational models and experimental analogs .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

-

Pyrimidine Ring Formation: Condensation of thiourea derivatives with β-diketones to construct the pyrimidine backbone.

-

Substitution Reactions:

-

Sulfonamide Coupling: Reaction of chlorobenzenesulfonyl chloride with the amine-functionalized pyrimidine intermediate.

Challenges and Solutions

-

Low Yields in Piperidine Coupling: Optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to enhance efficiency .

-

Sulfonamide Hydrolysis: Controlled by maintaining anhydrous conditions and low temperatures during synthesis.

Characterization and Analytical Data

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 395.91 [M+H]⁺.

-

Infrared Spectroscopy (IR): Bands at 1345 cm⁻¹ (S=O stretch) and 1580 cm⁻¹ (C=N vibration).

| Kinase | IC₅₀ (nM) | Selectivity Over CDK2 |

|---|---|---|

| Aurora A | 12 | 50-fold |

| MPS1 | 28 | 35-fold |

| CDK2 | 600 | — |

Data adapted from biochemical screening of related compounds .

Anticancer Efficacy

-

In Vitro Cytotoxicity: IC₅₀ of 1.2 µM against HCT-116 colorectal cancer cells.

-

Mechanism: Induces G2/M phase arrest and apoptosis via p53 activation.

Structure-Activity Relationships (SAR)

Critical Substituents

-

Chlorine Atom: Removal reduces potency by 10-fold, highlighting its role in hydrophobic interactions.

-

Piperidine Ring: Replacing piperidine with morpholine decreases selectivity for Aurora kinases.

Analog Comparison

-

N-[2-(Dimethylamino)Pyrimidin-5-yl]-2,2-Diphenylacetamide: Lacks the sulfonamide group, showing 5-fold lower activity against MPS1.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume